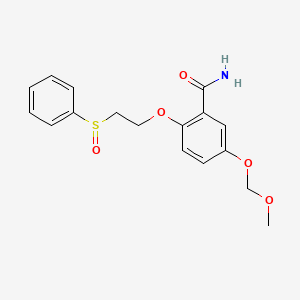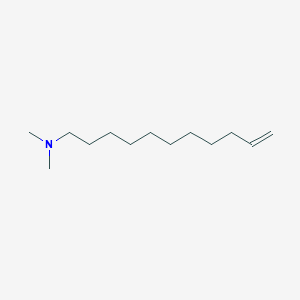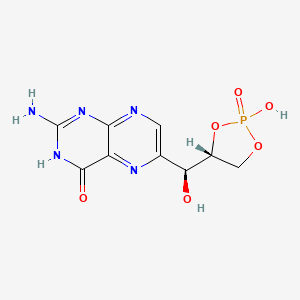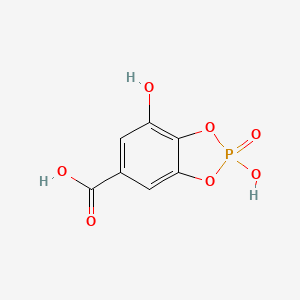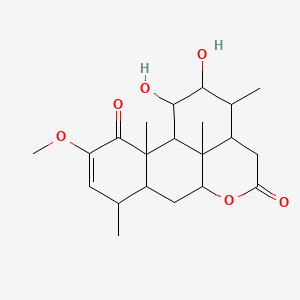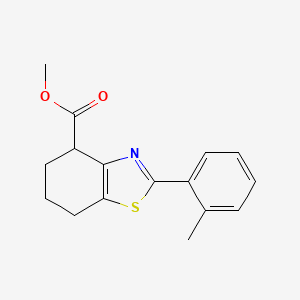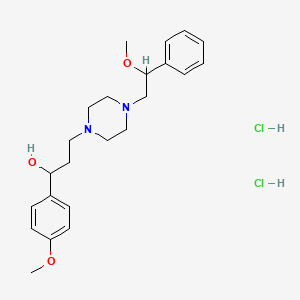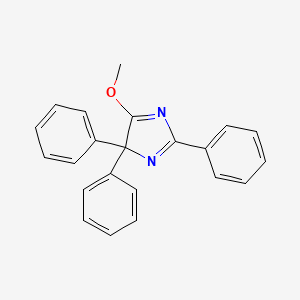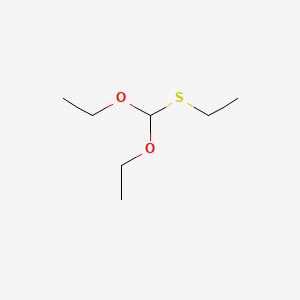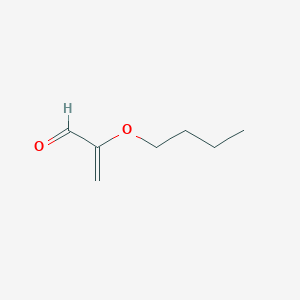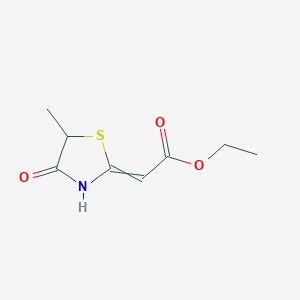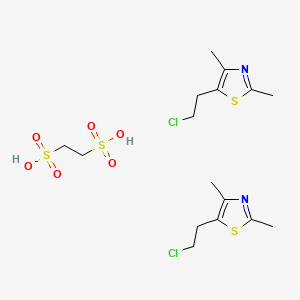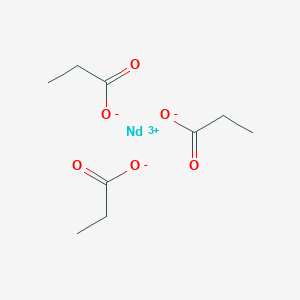
Neodymium propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium propionate is a coordination compound formed by the rare-earth metal neodymium and propionic acid. Neodymium, a lanthanide, is known for its unique magnetic, optical, and catalytic properties. When combined with propionic acid, it forms this compound, which has garnered interest in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium propionate can be synthesized through the reaction of neodymium(III) chloride with sodium propionate in an aqueous solution. The reaction typically involves dissolving neodymium(III) chloride in water and then adding sodium propionate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitated this compound is then filtered, washed, and dried for further use .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neodymium(III) oxide and propionic acid.
Reduction: Reduction reactions involving this compound typically yield neodymium metal and propionic acid.
Substitution: In substitution reactions, the propionate ligand can be replaced by other ligands, forming different neodymium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Various ligands, such as acetate or succinate, can be used in substitution reactions.
Major Products Formed:
Oxidation: Neodymium(III) oxide and propionic acid.
Reduction: Neodymium metal and propionic acid.
Substitution: Neodymium complexes with different ligands.
Aplicaciones Científicas De Investigación
Neodymium propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, luminescent materials, and as a precursor for other neodymium compounds .
Mecanismo De Acción
The mechanism of action of neodymium propionate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates and promoting the desired chemical transformations. In biological applications, it interacts with cellular components, enhancing imaging contrast or delivering therapeutic agents to specific targets .
Comparación Con Compuestos Similares
Neodymium acetate: Similar to neodymium propionate but with acetate ligands.
Neodymium butyrate: Contains butyrate ligands instead of propionate.
Neodymium succinate: Features succinate ligands, offering different coordination properties.
Uniqueness of this compound: this compound is unique due to its specific ligand structure, which imparts distinct solubility, reactivity, and coordination properties compared to other neodymium carboxylates. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
28488-34-8 |
|---|---|
Fórmula molecular |
C9H15NdO6 |
Peso molecular |
363.45 g/mol |
Nombre IUPAC |
neodymium(3+);propanoate |
InChI |
InChI=1S/3C3H6O2.Nd/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |
Clave InChI |
RILQQYPQBCNTQF-UHFFFAOYSA-K |
SMILES canónico |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



